6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride
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Overview
Description
6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride is a chemical compound with a unique structure that includes a sulfonyl chloride group attached to a benzoannulene ring system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride typically involves the sulfonation of 6,7,8,9-tetrahydro-5H-benzo7annulene followed by chlorination. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid, and the subsequent chlorination is often carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to obtain the desired sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride would involve scaling up the laboratory procedures with appropriate safety and environmental controls. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoannulene ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Oxidized Derivatives: Various oxidized forms of the benzoannulene ring.
Scientific Research Applications
6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The benzoannulene ring system can also participate in reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid : Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
- 6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonamide : Contains a sulfonamide group instead of a sulfonyl chloride group.
- 5-phenyl-6,7,8,9-tetrahydro-5H-benzo7annulene : A phenyl-substituted derivative of the benzoannulene ring system.
Uniqueness
6,7,8,9-tetrahydro-5H-benzo7annulene-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C11H13ClO2S |
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Molecular Weight |
244.74 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2 |
InChI Key |
KPLQLPFKBXYHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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